Pendetide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pendetide is synthesized by conjugating the linker-chelator, glycyl-tyrosyl-(N,E-diethylene triamine pentaacetic acid)-lysine hydrochloride, to the oxidized oligosaccharide component of a monoclonal antibody . The reaction conditions typically involve site-specific conjugation and radiolabeling with a buffered solution of indium-111 chloride .

Industrial Production Methods

The industrial production of this compound involves the preparation of a sterile, nonpyrogenic, virus-free solution. The monoclonal antibody is labeled with indium-111, ensuring that other chemical forms of radioactivity do not exceed 10% of the total radioactivity . The final product is preserved in adequately shielded single-dose containers and stored at controlled room temperature .

Analyse Des Réactions Chimiques

Types of Reactions

Pendetide undergoes various chemical reactions, including chelation, where it binds to metal ions such as indium-111 . This chelation process is crucial for its use in diagnostic imaging.

Common Reagents and Conditions

The common reagents used in the preparation of this compound include glycyl-tyrosyl-(N,E-diethylene triamine pentaacetic acid)-lysine hydrochloride and indium-111 chloride . The reaction conditions involve maintaining a sterile environment and using buffered solutions to ensure the stability of the radiolabeled compound .

Major Products Formed

The major product formed from the chelation reaction is the radiolabeled monoclonal antibody, such as indium-111 capromab this compound or indium-111 satumomab this compound .

Applications De Recherche Scientifique

Pendetide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in diagnostic imaging to detect primary or recurrent colorectal and ovarian malignancies . The radiolabeled monoclonal antibodies, such as indium-111 capromab this compound and indium-111 satumomab this compound, selectively bind to tumor-associated antigens, allowing for precise imaging of cancerous tissues .

Mécanisme D'action

Pendetide exerts its effects by binding to metal ions, such as indium-111, through its chelating properties . The radiolabeled compound then binds selectively to cell-surface antigens, such as prostate-specific membrane antigen (PSMA) or tumor-associated glycoprotein (TAG)-72, expressed on prostate tissues and tumors . This selective binding allows for the radiodiagnostic detection of cancerous cells and tumors .

Comparaison Avec Des Composés Similaires

Pendetide is unique due to its specific chelating properties and its ability to form stable complexes with radionuclides. Similar compounds include:

Indium-111 capromab this compound: Used for imaging prostate cancer by targeting PSMA.

Indium-111 satumomab this compound: Used for imaging colorectal and ovarian cancers by targeting TAG-72.

These compounds share similar chelating properties but differ in their target antigens and specific applications in diagnostic imaging.

Propriétés

Numéro CAS |

148805-91-8 |

|---|---|

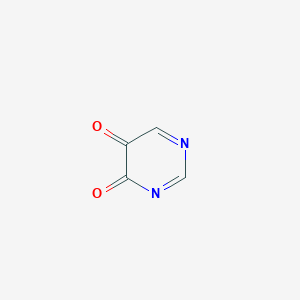

Formule moléculaire |

C31H47N7O14 |

Poids moléculaire |

741.7 g/mol |

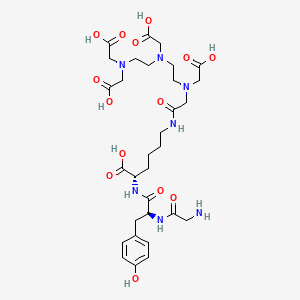

Nom IUPAC |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H47N7O14/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52)/t22-,23-/m0/s1 |

Clé InChI |

ZMEWRPBAQVSBBB-GOTSBHOMSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)